molecular formula C15H24ClNO2 B234373 Alatachalcone CAS No. 142451-50-1

Alatachalcone

Cat. No. B234373
CAS RN: 142451-50-1
M. Wt: 1009 g/mol
InChI Key: BGVKMLWXPHVRBN-WSVFEZOKSA-N
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Description

Alatachalcone is a natural compound derived from the roots of Glycyrrhiza Alata, a plant that grows in the Middle East and North Africa. This compound has gained considerable attention in recent years due to its various biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Scientific Research Applications

Anti-Tumor Properties

Alatachalcone, extracted from the medicinal plant Lophira alata, demonstrates potential anti-tumor properties. It has been isolated as an inhibitor of Epstein-Barr virus (EBV) activation induced by the tumor promoter teleocidin B-4. This compound also exhibits significant inhibitory activities against teleocidin B-4-induced inflammation in mouse ear and inhibits tumor promotion in mouse skin initiated by 12-O-tetradecanoylphorbol-13-acetate (TPA) (Murakami et al., 1992).

Phytochemistry

Alatachalcone, along with other compounds like lophiroflavan A and lophirochalcone, has been identified in the stem bark of Lophira alata. These compounds, obtained as permethyl ether derivatives, were studied for their structure and properties using spectroscopic and chemical evidence (Tih et al., 1992).

Additional Bioactive Compounds

Further research on Lophira alata led to the isolation of other flavonoid-type anti-tumor promoters, including azobechalcone A and isolophirachalcone. These compounds, along with alatachalcone, showed potent inhibitory activities against EBV early antigen induction by teleocidin B-4, suggesting their potential as anti-tumor promoters (Murakami et al., 1992).

Ethnopharmacological Relevance

Alatachalcone is part of the ethnopharmacological landscape, often studied for its medicinal properties derived from traditional uses. Studies have been conducted on various medicinal plants, including those similar to Lophira alata, to evaluate their anti-inflammatory properties in both in vivo and in vitro models, indicating a broader context of use in traditional medicine (Toffoli-Kadri et al., 2014).

properties

CAS RN

142451-50-1

Product Name

Alatachalcone

Molecular Formula

C15H24ClNO2

Molecular Weight

1009 g/mol

IUPAC Name

(E)-3-[3-[4-[5-[4-(2,4-dihydroxybenzoyl)-5-(4-hydroxyphenyl)-3-[(4-hydroxyphenyl)methyl]oxolan-2-yl]-2,4-dihydroxyphenyl]-7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]-4-hydroxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C60H48O15/c61-34-9-1-30(2-10-34)24-46-56(57(73)41-19-16-38(65)26-50(41)70)59(33-7-13-36(63)14-8-33)75-60(46)45-28-44(51(71)29-52(45)72)54-42-20-17-39(66)27-53(42)74-58(32-5-11-35(62)12-6-32)55(54)43-23-31(4-22-48(43)68)3-21-47(67)40-18-15-37(64)25-49(40)69/h1-23,25-29,46,54-56,58-66,68-72H,24H2/b21-3+

InChI Key

BGVKMLWXPHVRBN-WSVFEZOKSA-N

Isomeric SMILES

C1=CC(=CC=C1CC2C(C(OC2C3=C(C=C(C(=C3)C4C(C(OC5=C4C=CC(=C5)O)C6=CC=C(C=C6)O)C7=C(C=CC(=C7)/C=C/C(=O)C8=C(C=C(C=C8)O)O)O)O)O)C9=CC=C(C=C9)O)C(=O)C1=C(C=C(C=C1)O)O)O

SMILES

C1=CC(=CC=C1CC2C(C(OC2C3=C(C=C(C(=C3)C4C(C(OC5=C4C=CC(=C5)O)C6=CC=C(C=C6)O)C7=C(C=CC(=C7)C=CC(=O)C8=C(C=C(C=C8)O)O)O)O)O)C9=CC=C(C=C9)O)C(=O)C1=C(C=C(C=C1)O)O)O

Canonical SMILES

C1=CC(=CC=C1CC2C(C(OC2C3=C(C=C(C(=C3)C4C(C(OC5=C4C=CC(=C5)O)C6=CC=C(C=C6)O)C7=C(C=CC(=C7)C=CC(=O)C8=C(C=C(C=C8)O)O)O)O)O)C9=CC=C(C=C9)O)C(=O)C1=C(C=C(C=C1)O)O)O

synonyms

Alatachalcone

Origin of Product

United States

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